1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the specified chemical structure involves multistep reactions, including cyclization of chalcones, interaction with thiosemicarbazide, and reactions with electrophilic reagents to achieve desired heterocyclic frameworks. Techniques such as microwave-assisted synthesis have been utilized for efficient compound generation, highlighting advancements in synthetic methodologies for producing heterocyclic compounds with potential biological activities (Khanage et al., 2014).
Molecular Structure Analysis
X-ray diffraction techniques and spectroscopic methods (IR, 1H NMR, and 13C NMR) are fundamental in characterizing the molecular structure of synthesized compounds. These techniques have been instrumental in determining the conformation, orientation, and overall structural integrity of molecules, providing insights into their molecular architecture and potential interaction mechanisms with biological targets (Şahin et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds is explored through various reactions, including alkylation, cyclocondensation, and nucleophilic addition. These reactions facilitate the introduction of functional groups and heteroatoms, enhancing the chemical diversity and potential biological efficacy of the synthesized molecules. The chemical transformations often lead to the formation of novel heterocyclic compounds with interesting structural features and chemical properties (Reddy et al., 2010).
properties
IUPAC Name |
1-(2-chlorophenyl)-5-[1-(4-methylpyrazol-1-yl)ethyl]-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN8/c1-12-7-20-25(8-12)13(2)17-22-16(9-24-11-19-10-21-24)23-26(17)15-6-4-3-5-14(15)18/h3-8,10-11,13H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCABDGJWUUDZJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)C2=NC(=NN2C3=CC=CC=C3Cl)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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